Erdosteine
Overview
Description
Erdosteine is a mucolytic agent used to treat conditions characterized by pathological mucus such as respiratory tract infections and chronic obstructive pulmonary disease (COPD) . It is a thiol derivative produced for the clinical management of chronic obstructive bronchitis, in addition to infective exacerbations of chronic bronchitis . This drug contains sulfhydryl groups which are released after erdosteine undergoes hepatic first-pass metabolism .
Synthesis Analysis
Erdosteine is synthesized from 3-bromoacetamido-2-oxo-tetrahydrothiophene and ethyl thioglycolate . A new impurity was confirmed as ethyl ( {2-oxo-2- [ (2-oxotetrahydro-3-thiophenyl) amino] ethyl} sulfanyl)acetate, which was erdosteine ethyl ester, and was produced in the refining process of erdosteine bulk drug when using ethanol as a refining solvent .
Molecular Structure Analysis
The molecular formula of Erdosteine is C8H11NO4S2 . The molecular weight is 249.31 .
Chemical Reactions Analysis
Erdosteine undergoes hepatic first-pass metabolism, releasing free sulfhydryl groups . Two main impurities in erdosteine bulk drug were enriched by an ODS column chromatography and oxidative degradation, respectively .
Physical And Chemical Properties Analysis
Erdosteine has a molecular weight of 249.31 . Its CAS number is 84611-23-4 . It is recommended to store Erdosteine at -20°C for 3 years .
Scientific Research Applications
Mucolytic Agent
Erdosteine is a prodrug that is metabolized to the ring-opening compound metabolite M1 (MET 1), which has mucolytic properties . It was originally developed as a mucolytic agent .
Antioxidant Properties
Erdosteine and its metabolite M1 have been shown to prevent or reduce lung tissue damage induced by oxidative stress . They also regulate the production of reactive oxygen species .
Anti-inflammatory Properties
Erdosteine is known to interfere with inflammatory pathways . It is part of the thiol-based family of drugs, which are known for their anti-inflammatory properties .
Antibacterial Activity
Erdosteine exhibits antibacterial activity against a variety of medically important bacterial species . This makes it a potential candidate for treating bacterial infections.
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
The RESTORE study documented that Erdosteine significantly reduces the risk of acute exacerbations of COPD (AECOPDs), shortens their course, and also decreases the risk of hospitalization from COPD .
Potential Use in Liver Ischemia/Reperfusion Model
A study investigated the effect of Erdosteine and vitamin B complex on a liver ischemia/reperfusion (I/R) model . The results suggested that these agents may have potential diagnostic and therapeutic implications for both ischemic conditions and liver-related diseases .
Anti-infective Properties
Erdosteine has been found to have anti-infective properties . This could make it useful in the treatment of various infections.
Mechanism of Action
Target of Action
Erdosteine is a mucolytic agent that primarily targets mucus in the respiratory tract . It is a thiol derivative that is used for the clinical management of chronic obstructive bronchitis and other conditions characterized by pathological mucus .
Mode of Action
Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism . These groups possess mucolytic activity and free radical scavenging activity . Erdosteine acts to control mucus production and its viscosity while increasing mucociliary transport . It also combats the effects of free radicals resulting from cigarette smoke .
Biochemical Pathways
Erdosteine is a prodrug that is metabolized to the ring-opening compound metabolite M1 (MET 1), which has mucolytic properties . Experimental studies have documented that erdosteine prevents or reduces lung tissue damage induced by oxidative stress and, in particular, that Met 1 also regulates reactive oxygen species production .
Action Environment
Erdosteine’s action is influenced by environmental factors such as the presence of cigarette smoke, which increases the production of free radicals . Erdosteine combats these effects, providing a protective role against lipid peroxidation . Furthermore, the presence of bacteria can influence the action of Erdosteine, as it can interfere with bacterial adhesion .
Safety and Hazards
Future Directions
Erdosteine significantly reduces the risk of acute exacerbations of COPD (AECOPDs), shortens their course, and also decreases the risk of hospitalization from COPD . The preventive action of erdosteine on AECOPDs was not affected by the presence or absence of inhaled corticosteroids (ICSs) or blood eosinophil count . These findings support the possibility of using erdosteine in a step-down approach that in COPD is characterized by the withdrawal of the ICS .
properties
IUPAC Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFORSXNKQLDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048735 | |
Record name | Erdosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Erdosteine, is an orally administered mucolytic agent. It is classified as a thiol derivative and produced for the management of symptoms caused by chronic obstructive bronchitis. Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver. Its active metabolites (3 in number) exert both mucolytic activity and scavenging activity against free radicals. Erdosteine acts to regulate the production of mucus in the airway and regulates its viscosity while enhancing mucociliary transport. This leads to an increase in expectoration. Erdosteine shows inhibition against the effects of free radicals from cigarette smoke. Clinical studies in patients with chronic obstructive lung disease (COPD) have shown that this drug is generally safe and well tolerated. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild. | |
Record name | Erdosteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Erdosteine | |
CAS RN |
84611-23-4, 105426-14-0 | |
Record name | Erdosteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84611-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erdosteine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdosteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdosteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Erdosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERDOSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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